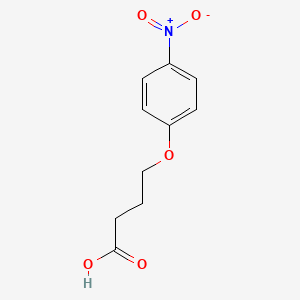

4-(4-Nitrophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZXOFHUMXKGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182583 | |

| Record name | Butyric acid, 4-(p-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28341-54-0 | |

| Record name | 4-(4-Nitrophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28341-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-(p-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 4-(p-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Nitrophenoxy Butanoic Acid and Its Structural Analogues

Established Approaches for the Synthesis of 4-(4-Nitrophenoxy)butanoic Acid

Esterification and Subsequent Hydrolysis Strategies for the Butanoic Acid Moiety

A primary strategy for synthesizing the butanoic acid portion of the molecule involves the initial formation of an ester, which is then hydrolyzed to the corresponding carboxylic acid. This two-step process is a common and effective method in organic synthesis.

One documented approach begins with the esterification of a suitable precursor, followed by hydrolysis to yield the final acid. For instance, the synthesis can be initiated from a precursor like methyl 4-(4-nitrophenoxy)butanoate. This intermediate is then subjected to hydrolysis, typically using a base such as sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and dichloromethane, to yield this compound. chemicalbook.com This method offers a straightforward route to the target compound, with the ester intermediate often being accessible through various synthetic pathways.

The hydrolysis of esters to carboxylic acids can be catalyzed by either acids or bases. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction to completion, a large excess of water is often used. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion, producing a carboxylate salt that is subsequently acidified to obtain the carboxylic acid. libretexts.org

Nucleophilic Aromatic Substitution and Ether Formation from Phenolic Precursors

The ether linkage in this compound is commonly formed through a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrophenol derivative with a suitable four-carbon synthon.

A widely employed method utilizes the reaction of 4-nitrophenol (B140041) with an ethyl 4-halobutyrate, such as ethyl 4-bromobutyrate, in the presence of a base. chemicalbook.com In this Williamson ether synthesis, the base, typically potassium carbonate, deprotonates the phenolic hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion. This phenoxide then displaces the bromide ion from ethyl 4-bromobutyrate in an SN2 reaction to form the ether linkage, yielding ethyl 4-(4-nitrophenoxy)butanoate. The subsequent hydrolysis of the ester group, as described previously, affords the desired this compound. chemicalbook.com The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) and may be facilitated by a catalyst such as potassium iodide. chemicalbook.com

An alternative precursor for the butanoic acid moiety is 4-bromobutyric acid, which can be synthesized from γ-butyrolactone by reaction with hydrogen bromide. chemicalbook.com This can then be reacted with 4-nitrophenol.

Advanced Synthetic Techniques for Nitrophenoxybutanoic Acid Derivatives

Building upon the fundamental synthetic strategies, advanced techniques have been developed to introduce greater complexity and control, particularly for creating derivatives with specific stereochemistry or modified functional groups.

Stereoselective and Enantioselective Synthesis for Chiral Derivatives

The synthesis of chiral derivatives of nitrophenoxybutanoic acid, where a stereocenter is present in the molecule, requires the use of stereoselective or enantioselective methods. These techniques are crucial for applications where a specific stereoisomer exhibits the desired biological activity.

One approach involves the use of chiral auxiliaries. For instance, racemic 4-nitro-3-(4-chlorophenyl)butanoic acid has been successfully resolved through esterification with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent hydrolysis to obtain the enantiopure nitro acids. researchgate.net

Asymmetric catalysis is another powerful tool for establishing stereocenters. For example, the enantioselective synthesis of related chiral butanoic acid derivatives has been achieved through rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org This methodology allows for the creation of a stereocenter at the 3-position of the butanoate chain with high enantioselectivity. orgsyn.org Furthermore, cascade reactions combining asymmetric catalysis with other transformations, such as an iridium-catalyzed asymmetric allylic etherification followed by a photocycloaddition, have been developed for the synthesis of complex chiral molecules, demonstrating the potential for creating diverse and enantioenriched structures. chemistryviews.org

Functional Group Interconversions on the Aromatic Ring and Aliphatic Chain

Functional group interconversions are essential for modifying the aromatic ring and the aliphatic chain of nitrophenoxybutanoic acid, allowing for the synthesis of a wide array of derivatives. numberanalytics.comsolubilityofthings.com These transformations can be used to alter the electronic properties, reactivity, and biological activity of the molecule.

On the aromatic ring, the nitro group is a versatile functional handle. It can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C). researchgate.net This amino group can then be further modified, for example, by conversion to a diazonium salt, which can then be substituted with a variety of other functional groups.

Along the aliphatic chain, the carboxylic acid group can be converted into other functional groups such as esters, amides, or alcohols. solubilityofthings.com For instance, the carboxylic acid can be esterified with various alcohols under acidic conditions (Fischer esterification). masterorganicchemistry.com The reduction of the carboxylic acid or its ester derivative can yield the corresponding primary alcohol.

Optimization and Scalability of Synthetic Pathways for Research Applications

For research applications that require significant quantities of this compound or its derivatives, the optimization and scalability of the synthetic route are critical considerations.

Optimization often involves a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and purity while minimizing reaction time and cost. researchgate.net Methodologies like response surface methodology can be employed to systematically optimize these parameters. researchgate.net

Enhancing Reaction Yields and Purity Control in Laboratory Synthesis

The laboratory synthesis of this compound and its analogues, commonly achieved through the Williamson ether synthesis, involves the reaction of a nitrophenate with a haloalkanoic acid ester, followed by hydrolysis. Optimizing this process to maximize yield and ensure high purity is a primary concern for chemists. Key strategies focus on the meticulous control of reaction conditions, the choice of reagents, and advanced purification methods.

A fundamental aspect of enhancing yield is the selection of the base and solvent system. The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com To generate the required phenoxide from 4-nitrophenol, a suitable base is necessary. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective. numberanalytics.com The choice of solvent is equally critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, thereby increasing the nucleophilicity of the phenoxide anion and leading to higher yields compared to protic solvents. numberanalytics.com

To further boost reaction efficiency, various catalytic approaches can be employed. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or crown ethers (e.g., 18-crown-6), are particularly useful. wikipedia.org These catalysts facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is located, increasing the reaction rate and yield by improving the solubility and reactivity of the nucleophile. wikipedia.org

Post-synthesis purification is crucial for achieving high purity. For solid products like this compound, recrystallization from an appropriate solvent is a standard and effective method for removing impurities. google.com For more advanced manufacturing, techniques like using an Agitated Nutsche Filter Dryer (ANFD) can streamline the process. azom.com An ANFD allows for solid-liquid separation, product washing, and vacuum drying all within a single contained unit, which minimizes product loss during transfers and enhances the final purity of the compound. azom.com

The table below illustrates how reaction parameters can be optimized to improve yields in a typical Williamson ether synthesis.

Table 1: Effect of Reaction Parameters on Williamson Ether Synthesis Yield

| Base | Solvent | Temperature (°C) | Additive/Catalyst | Typical Yield (%) |

|---|---|---|---|---|

| NaOH | H₂O | 50-100 | None | 40-50 numberanalytics.com |

| NaH | DMF | 50-100 | None | ~85 numberanalytics.com |

| KOtBu | DMSO | 50-100 | None | ~90 numberanalytics.com |

| K₂CO₃ | Acetone | Reflux | Phase-Transfer Catalyst | >90 |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to reduce environmental impact and enhance safety and efficiency. This involves developing methodologies that use less hazardous substances, reduce waste, and minimize energy consumption.

One of the most significant advances in this area is the application of microwave-assisted synthesis. numberanalytics.com Conventional heating methods can require refluxing for several hours, whereas microwave irradiation can dramatically shorten reaction times to as little as 10-15 minutes. wikipedia.org This rapid and uniform heating not only accelerates the reaction but often leads to increased yields (from a range of 6-29% in some older procedures to 20-55% or higher with microwave assistance) and cleaner reaction profiles, thereby reducing the need for extensive purification. wikipedia.orgnumberanalytics.com

The choice of solvent is another key focus of green synthetic design. Traditional polar aprotic solvents like DMF and DMSO, while effective, pose environmental and health concerns. Research is moving towards the use of more benign alternatives. For some ether syntheses, using the parent alcohol of the alkoxide as the solvent can be an option. masterorganicchemistry.com In other cases, developing solvent-free reaction conditions or using recyclable catalysts, such as zeolites in liquid-phase alkylations, represents a significant step forward for industrial-scale synthesis. researchgate.net

The use of biocatalysts, such as enzymes or whole organisms like baker's yeast, under mild conditions is another promising green alternative to traditional chemical methods, though its application to this specific synthesis requires further exploration. researchgate.net

The table below summarizes some green chemistry approaches and their benefits for the synthesis of aryloxyalkanoic acids.

Table 2: Green Chemistry Approaches in Aryloxyalkanoic Acid Synthesis

| Technique | Principle | Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction time (hours to minutes), often higher yields, fewer side products. wikipedia.org |

| Use of Phase-Transfer Catalysts | Catalysis | Reduces need for harsh solvents, increases reaction rate, allows for milder conditions. wikipedia.org |

| Solvent-Free Reactions | Waste Prevention | Eliminates solvent waste, simplifies product work-up. researchgate.net |

| Biocatalysis (e.g., Baker's Yeast) | Use of Renewable Feedstocks/Catalysts | Operates under mild conditions (ambient temperature), environmentally benign, high selectivity. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| Sodium hydride |

| Potassium tert-butoxide |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Tetrabutylammonium bromide |

| 18-crown-6 |

| 2-(4-Nitrophenyl) butyric acid |

| Acetone |

| Potassium carbonate |

| Sodium hydroxide |

Chemical Transformations and Reaction Pathways of 4 4 Nitrophenoxy Butanoic Acid

Reactivity of the Nitro Aromatic Substructure

The nitrophenoxy moiety is the most reactive part of the molecule, primarily due to the strong electron-withdrawing nature of the nitro group. This influences both reductive transformations and aromatic substitution reactions.

Reductive Transformations of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. rsc.org A variety of methods can be employed for this reduction, broadly categorized as catalytic hydrogenation or the use of dissolving metals in acidic media.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. rsc.org

Metal/Acid Reduction: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in converting nitro groups to amines. rsc.org

The reduction process is a six-electron transfer that can proceed through various intermediates, including nitroso and hydroxylamino species. rsc.org These intermediates can sometimes be isolated under carefully controlled conditions.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | 4-(4-Aminophenoxy)butanoic acid |

| Fe, HCl | Reflux | 4-(4-Aminophenoxy)butanoic acid |

| Sn, HCl | Room Temperature | 4-(4-Aminophenoxy)butanoic acid |

| Zn, CH₃COOH | Mild heating | 4-(4-Aminophenoxy)butanoic acid |

This table presents typical reagents and conditions for the reduction of a nitro aromatic group to an amine.

The resulting 4-(4-aminophenoxy)butanoic acid is a versatile intermediate. The amino group is highly activating, making the aromatic ring susceptible to further electrophilic substitution. However, its basicity can complicate reactions, often necessitating protection of the amino group as an amide before further transformations. rsc.org

Considerations for Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenoxy Moiety

The electronic nature of the nitrophenoxy group dictates its susceptibility to either electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This is due to its powerful electron-withdrawing resonance and inductive effects, which reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. Any electrophilic attack would be directed to the positions meta to the nitro group. However, the phenoxy group is an activating, ortho-, para-directing group. In 4-(4-nitrophenoxy)butanoic acid, the positions ortho to the ether linkage are also meta to the nitro group. Therefore, the directing effects are in concordance. Despite this, the strong deactivating effect of the nitro group generally makes electrophilic aromatic substitution on this molecule challenging, often requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group, particularly in the para position to the ether linkage, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This facilitates nucleophilic aromatic substitution, where a nucleophile can displace a suitable leaving group on the aromatic ring. In the case of this compound, while the butanoic acid chain is not a typical leaving group, reactions that could lead to cleavage of the ether bond via nucleophilic attack on the aromatic ring are a consideration, especially under forcing conditions with strong nucleophiles. The nitro group plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, which is a key requirement for this reaction pathway to be viable. wikipedia.orglibretexts.orgnih.gov

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group provides a handle for a variety of condensation reactions and, under specific conditions, decarboxylation or carbon-carbon bond-forming processes.

Esterification, Amidation, and Related Condensation Reactions

Esterification: Carboxylic acids can be readily converted to esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comoperachem.comchemistrytalk.org This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or the water formed is removed. organic-chemistry.orgmasterorganicchemistry.comoperachem.comchemistrytalk.org

For this compound, esterification would proceed as follows:

O₂NC₆H₄O(CH₂)₃COOH + R'OH ⇌ O₂NC₆H₄O(CH₂)₃COOR' + H₂O

| Alcohol (R'OH) | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ | Methyl 4-(4-nitrophenoxy)butanoate |

| Ethanol | p-TsOH | Ethyl 4-(4-nitrophenoxy)butanoate |

| Propanol | HCl | Propyl 4-(4-nitrophenoxy)butanoate |

This table illustrates the Fischer esterification of this compound with various alcohols.

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (DCC). The resulting amide would be N-substituted-4-(4-nitrophenoxy)butanamide.

Related Condensation Reactions: The carboxylic acid can be converted into other derivatives such as acid halides (e.g., with SOCl₂) or acid anhydrides, which are more reactive intermediates for the synthesis of esters, amides, and other related compounds.

Decarboxylation and Carbon-Carbon Bond Forming Processes

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. wikipedia.org For simple aliphatic carboxylic acids, this reaction is generally difficult and requires high temperatures. libretexts.org However, the presence of an electron-withdrawing group at the β-position can facilitate decarboxylation through a cyclic transition state. In the case of this compound, there is no such activating group in the β-position of the carboxylic acid, so thermal decarboxylation would not be expected to occur readily. Radical decarboxylation methods, such as the Barton decarboxylation or the Hunsdiecker reaction, could potentially be employed but are less common for simple carboxylic acids. libretexts.orglibretexts.org

Carbon-Carbon Bond Forming Processes: Electrocatalytic transformations of carboxylic acids, such as the Kolbe electrolysis, can be used to form carbon-carbon bonds. vedantu.compurechemistry.orgdoubtnut.comwikipedia.orgorganic-chemistry.org In the Kolbe electrolysis, an aqueous solution of the carboxylate salt is electrolyzed, leading to the formation of radicals via decarboxylation at the anode. These radicals then dimerize. vedantu.compurechemistry.orgdoubtnut.comwikipedia.orgorganic-chemistry.org For this compound, this would be expected to yield 1,6-bis(4-nitrophenoxy)hexane.

2 O₂NC₆H₄O(CH₂)₃COO⁻ → O₂NC₆H₄O(CH₂)₆O(C₆H₄)NO₂ + 2 CO₂ + 2 e⁻

Reactivity of the Phenoxy Ether Linkage and Alkane Spacer

The phenoxy ether linkage and the butylene spacer are generally the most stable parts of the molecule.

The phenoxy ether linkage is a diaryl ether, which is a relatively inert functional group. Cleavage of this C-O bond typically requires harsh conditions. rsc.orgrsc.orgacs.org Reductive cleavage can be achieved using strong reducing agents or catalytic hydrogenolysis under forcing conditions. Oxidative cleavage is also possible but often requires specialized reagents. The stability of the ether linkage makes it a robust linker in many applications.

The alkane spacer (butylene chain) is generally unreactive towards many reagents. Its C-H bonds can undergo free-radical halogenation under UV light, but this reaction would likely be unselective. The primary role of the alkane spacer is to provide flexibility and distance between the reactive aromatic ring and the carboxylic acid group.

Cleavage Mechanisms of the Ether Bond

The ether bond in this compound, an aryl alkyl ether, is a relatively stable linkage. However, it can be cleaved under specific and often forcing conditions, primarily through acid-catalyzed or Lewis acid-mediated pathways.

Acid-Catalyzed Cleavage:

Strong protic acids, such as hydroiodic acid (HI) and hydrobromic acid (HBr), are commonly employed for the cleavage of ethers. The reaction mechanism is dependent on the nature of the groups attached to the ether oxygen. For this compound, the ether oxygen is bonded to an sp²-hybridized aromatic carbon and an sp³-hybridized alkyl carbon.

The initial step in acid-catalyzed cleavage is the protonation of the ether oxygen, which forms a good leaving group (an alcohol). Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism. Due to the instability of the phenyl cation, nucleophilic attack on the aromatic carbon is highly unfavorable. Therefore, the cleavage will exclusively occur at the alkyl C-O bond.

The reaction with a strong acid like HBr would proceed via an S(_N)2 pathway, where the bromide ion acts as a nucleophile and attacks the carbon atom of the butanoic acid chain adjacent to the protonated ether oxygen. This results in the formation of 4-bromobutanoic acid and 4-nitrophenol (B140041).

Lewis Acid-Mediated Cleavage:

Lewis acids, such as boron tribromide (BBr(_3)), are particularly effective reagents for the cleavage of aryl ethers under milder conditions compared to strong protic acids. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, making the carbon atoms attached to it more electrophilic.

In the case of this compound, BBr(_3) would coordinate to the ether oxygen. Subsequently, a bromide ion, either from another equivalent of BBr(_3) or from the dissociation of the initial adduct, will attack the alkyl carbon of the butanoic acid chain, leading to the cleavage of the C-O bond. This process yields 4-bromobutanoic acid and a boron-phenoxide intermediate, which upon aqueous workup, gives 4-nitrophenol. Theoretical studies on similar aryl methyl ethers suggest that one equivalent of BBr(_3) can cleave up to three equivalents of the ether. nih.govnih.gov

| Reagent | Mechanism | Products | Typical Conditions |

| Hydrobromic Acid (HBr) | S(_N)2 | 4-Bromobutanoic acid, 4-Nitrophenol | High temperature, prolonged reaction time |

| Boron Tribromide (BBr(_3)) | Lewis acid-mediated nucleophilic substitution | 4-Bromobutanoic acid, 4-Nitrophenol (after workup) | Anhydrous solvent (e.g., CH(_2)Cl(_2)), often at low temperatures |

Selective Functionalization of the Butanoic Acid Chain

The carboxylic acid moiety of this compound is a versatile functional group that can be selectively transformed into a variety of derivatives, such as esters and amides, without affecting the ether linkage or the nitro group under appropriate conditions.

Esterification:

The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, and/or the water formed is removed.

For example, the reaction of this compound with methanol in the presence of a catalytic amount of sulfuric acid will yield methyl 4-(4-nitrophenoxy)butanoate.

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient as the basic amine will deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common method for amide synthesis involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the corresponding amide, with the urea derivative as a byproduct. libretexts.orgchemistrysteps.com For instance, reacting this compound with a primary amine (R-NH(_2)) in the presence of DCC would yield the corresponding N-substituted 4-(4-nitrophenoxy)butanamide.

Another approach to amide formation is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride. This can be achieved by treating this compound with a reagent like thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). The resulting 4-(4-nitrophenoxy)butanoyl chloride can then be reacted with an amine to produce the desired amide in high yield. This two-step, one-pot process has been utilized in the synthesis of N-(4'-substituted phenyl)-L-prolinamides. nih.gov

| Reaction | Reagents | Product | Key Features |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H(_2)SO(_4)) | Ester (e.g., Methyl 4-(4-nitrophenoxy)butanoate) | Equilibrium reaction; requires excess alcohol or removal of water. |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Forms a reactive intermediate; proceeds under mild conditions. |

| Amidation (via Acid Chloride) | 1. SOCl(_2) or (COCl)(_2) 2. Amine | Amide | Involves a highly reactive acid chloride intermediate. |

Derivatization and Structural Modification of 4 4 Nitrophenoxy Butanoic Acid for Chemical Research

Principles for the Design of Novel Nitrophenoxybutanoic Acid Derivatives

The core structure of 4-(4-nitrophenoxy)butanoic acid can be systematically modified by adding or altering substituent groups on the aromatic ring or the butanoic acid chain. These modifications directly impact the electronic and steric properties of the molecule, thereby changing its function.

A key example is the transformation of the basic scaffold into a photolabile, or light-sensitive, tool. The addition of methoxy (B1213986) (-OCH₃) and 1-hydroxyethyl [-CH(OH)CH₃] groups to the nitrophenyl ring creates 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. scbt.comchemimpex.com This derivative, also known as a hydroxyethyl (B10761427) photolinker, gains a crucial new function: the ability to be cleaved by light. scbt.comchemicalbook.com This property is a direct result of the specific substituents added to the original structure. The nitro group, combined with these additions, allows for photochemical reactions that would not occur otherwise. This demonstrates a clear principle: targeted substitutions can introduce highly specific functionalities.

The butanoic acid portion of the molecule also offers sites for modification. Its carboxylic acid group (-COOH) is a versatile handle for forming amides, esters, and other functional groups, allowing it to be linked to a wide variety of other chemical entities. mdpi.commdpi.com

Building upon the principles of substituent effects, the this compound scaffold is used to synthesize complex conjugates and hybrid molecules that combine multiple functionalities.

Photo-responsive Moieties: The most prominent example is the synthesis of photolabile linkers for use in solid-phase synthesis. chemicalbook.comchemicalbook.com The derivative 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is designed specifically for this purpose. scbt.com It can be attached to a solid support (like a resin) and then linked to another molecule. scbt.com Upon exposure to light, the linker breaks at a specific point, releasing the attached molecule with high precision. This is invaluable in complex chemical syntheses, particularly for creating carboxylic acids and in peptide synthesis. chemicalbook.comsigmaaldrich.com

Thiadiazole Derivatives: The butanoic acid structure is a common component in the synthesis of hybrid molecules containing a thiadiazole ring. ontosight.ai The 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore found in compounds with a range of biological activities. ontosight.aitandfonline.com Synthetic strategies often involve creating derivatives where a butanoic acid linker connects the thiadiazole ring to another chemical group. ontosight.aiscbt.com While not always starting from this compound itself, these examples illustrate a broader strategy where the butanoic acid chain acts as a flexible linker to join a phenoxy-based headgroup with other functional moieties like thiadiazoles. The synthesis of such complex molecules involves multiple steps, including the formation of the thiadiazole ring and its subsequent coupling to the butanoic acid chain. ontosight.ai

Strategies for Constructing Diverse Nitrophenoxybutanoic Acid Analogues

The versatility of the this compound framework allows for its use as a foundational building block in the construction of more complex and functionally diverse molecules.

Derivatives of this compound are designed to be readily incorporated into larger, more complex molecular systems. The photolabile derivative 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is a prime example of this strategy. It is specifically designed as a cross-linking reagent that can be bound to amino- and hydroxymethyl resins, which are solid supports used in automated chemical synthesis. scbt.comsigmaaldrich.comcelluars.com This allows for the assembly of complex molecules, such as peptides, on a solid phase, with the photolinker providing a clean method for cleaving the final product from the support. sigmaaldrich.com

The ability to create functional derivatives from the this compound scaffold makes it an excellent candidate for developing chemical biology probes. These probes are specialized molecules used to study and manipulate biological systems.

The hydroxyethyl photolinker is a type of chemical probe. scbt.comchemimpex.com Its function is to tether a molecule of interest to another entity (like a resin or another biomolecule) and then release it on demand using a specific trigger—in this case, light. chemicalbook.com This temporal and spatial control is a critical feature of advanced chemical probes, allowing researchers to study cellular processes with high precision. Researchers utilize such compounds to investigate interactions with various enzymes and proteins, which helps in understanding metabolic pathways. chemimpex.com

The general strategy of using the butanoic acid chain as a linker to connect a recognition element (the nitrophenoxy group) to a reporter or an active group (like a thiadiazole) is a common approach in the design of chemical probes for exploring biological activity. ontosight.aibiointerfaceresearch.com

Data Tables

Table 1: Chemical Properties of this compound and a Key Derivative.

| Property | This compound | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid |

| CAS Number | 28341-54-0 sigmaaldrich.com | 175281-76-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₅ sigmaaldrich.com | C₁₃H₁₇NO₇ sigmaaldrich.com |

| Molecular Weight | 225.2 g/mol | 299.28 g/mol sigmaaldrich.com |

| Form | Solid | Powder sigmaaldrich.com |

| Key Function | Chemical Intermediate | Photolabile Linker, Cross-linking reagent scbt.comsigmaaldrich.com |

| Melting Point | Not specified | 163-166 °C sigmaaldrich.com |

Advanced Analytical Methodologies for the Characterization of 4 4 Nitrophenoxy Butanoic Acid in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 4-(4-Nitrophenoxy)butanoic acid, offering insights into its atomic connectivity and molecular framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the analysis of closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the p-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. For instance, in the related compound 4-(4-nitrophenyl)butyric acid, the aromatic protons appear as doublets around 8.14 ppm and 6.84 ppm researchgate.net. The electron-withdrawing nitro group deshields the ortho protons, causing them to resonate at a higher chemical shift (downfield) compared to the meta protons. The protons of the butanoic acid chain will present as a series of multiplets. The methylene (B1212753) group adjacent to the electron-withdrawing phenoxy group (-O-CH₂-) would be expected to appear further downfield than the other methylene groups. The methylene group alpha to the carboxylic acid (-CH₂-COOH) will also be deshielded. The terminal methyl group of a related butyric acid chain typically appears as a triplet at the most upfield position epa.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For butanoic acid itself, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at a high chemical shift value mdpi.comdocbrown.info. In this compound, the aromatic carbons would show distinct signals. The carbon atom attached to the nitro group and the carbon atom attached to the ether oxygen would be significantly deshielded. For the related 4-(4-nitrophenyl)butyric acid, distinct signals for all ten carbon atoms are observed, confirming the molecular structure acs.org. The chemical shifts of the aliphatic carbons would decrease in the order Cα > Cβ > Cγ relative to the carboxylic acid group.

A summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below, based on data from analogous structures.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to NO₂) | ~8.2 | ~142 |

| Aromatic CH (meta to NO₂) | ~7.0 | ~115 |

| Aromatic C-O | N/A | ~163 |

| Aromatic C-NO₂ | N/A | ~141 |

| -O-CH₂- | ~4.1 | ~68 |

| -CH₂- (beta to O) | ~2.1 | ~25 |

| -CH₂-COOH | ~2.5 | ~30 |

| -COOH | ~10-12 (broad) | ~178 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the molecular formula of this compound (C₁₀H₁₁NO₅).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic ethers, a common fragmentation pathway involves cleavage of the bond beta to the aromatic ring whitman.edu. In the case of this compound, this would lead to the formation of a stabilized phenoxy radical or cation. Additionally, cleavage at the bond alpha to the ring can occur, potentially leading to fragments with m/z values of 77 (phenyl cation) and 94 whitman.edu.

For short-chain carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45) chemicalbook.com. The fragmentation of the butanoic acid side chain would likely proceed through successive losses of methylene units chemicalbook.com. The nitro group can also influence fragmentation, with potential losses of NO₂ (M-46) or NO (M-30).

The expected key fragmentation ions for this compound are summarized in the interactive table below.

Interactive Data Table: Predicted Key Fragmentation Ions for this compound

| Proposed Fragment | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M-OH]⁺ | 210 | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 182 | Loss of the carboxylic acid group. |

| [O₂NC₆H₄O]⁺ | 138 | Formation of the p-nitrophenoxy cation. |

| [C₆H₅O]⁺ | 93 | Loss of the nitro group from the p-nitrophenoxy fragment. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

| [C₃H₅O₂]⁺ | 73 | Fragment from the butanoic acid chain. |

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For phenoxy acid herbicides, which are structurally related to this compound, reversed-phase HPLC (RP-HPLC) is a common analytical method mdpi.com.

A typical RP-HPLC setup for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with the addition of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group and improve peak shape mdpi.comelectronicsandbooks.com. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities mdpi.com. Detection is typically performed using a UV detector, as the nitrophenyl chromophore exhibits strong absorbance. For the related 4-nitrophenol (B140041) and its metabolites, detection is often carried out at 290 nm.

For preparative HPLC, the same principles apply, but larger columns and higher flow rates are used to isolate larger quantities of the pure compound.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity (e.g., for related compounds)

While this compound itself is not chiral, many related phenoxyalkanoic acids are, and for these, Supercritical Fluid Chromatography (SFC) is a powerful technique for assessing enantiomeric purity. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol or ethanol.

For the separation of chiral compounds, SFC is used in conjunction with a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently employed for the enantioseparation of phenoxyalkanoic acids. The advantages of SFC over traditional HPLC for chiral separations include faster analysis times, reduced solvent consumption, and often higher efficiency.

Specialized Analytical Approaches for Molecular Conformation and Stereochemistry

Understanding the three-dimensional structure and conformational preferences of this compound is important for comprehending its chemical reactivity and potential biological interactions.

X-ray crystallography is the definitive method for determining the solid-state structure of a molecule. Structural studies of related phenoxyalkanoic acids have revealed that the side chain is often coplanar with the phenoxy residue researchgate.net. For instance, the crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile shows a specific arrangement of the nitro and phenoxy groups, with significant intermolecular interactions influencing the crystal packing foodb.ca. It is expected that in the solid state, this compound would also adopt a conformation that maximizes favorable intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking of the aromatic rings.

In addition to experimental methods, computational chemistry provides valuable insights into the conformational landscape of molecules. Molecular mechanics and quantum mechanical calculations can be used to determine the relative energies of different conformers and to predict the most stable three-dimensional structures. For flexible molecules like this compound, multiple low-energy conformations may exist due to rotation around the ether linkage and the single bonds of the butanoic acid chain. Conformational analysis helps to understand the molecule's flexibility and the spatial relationship between the nitro group, the ether linkage, and the carboxylic acid functionality lumenlearning.comlibretexts.org.

Computational and Theoretical Investigations of 4 4 Nitrophenoxy Butanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 4-(4-nitrophenoxy)butanoic acid. These methods provide a detailed picture of the electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous compounds such as (3-methyl-4-nitrophenoxy)acetic acid offers valuable insights. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can be employed to determine the optimized geometry and ground state electronic properties. For related nitroaromatic compounds, these calculations help in understanding the influence of the electron-withdrawing nitro group on the phenoxy ring and the carboxylic acid moiety. mdpi.com

Key ground state properties that can be calculated include bond lengths, bond angles, dihedral angles, and vibrational frequencies. For instance, in a related compound, the calculated properties can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Representative Ground State Properties from DFT Calculations for a Related Compound, (3-Methyl-4-nitrophenoxy)acetic acid (Note: This data is illustrative and based on typical DFT calculation outputs for analogous compounds.)

| Property | Calculated Value (Illustrative) |

|---|---|

| C-N (Nitro Group) Bond Length | ~1.48 Å |

| O-N-O (Nitro Group) Bond Angle | ~124° |

| C-O (Ether Linkage) Bond Length | ~1.37 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

Molecular Orbital and Charge Distribution Analysis

Molecular orbital analysis is fundamental to understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

For nitroaromatic compounds, the LUMO is often localized on the nitro group, making this site susceptible to nucleophilic attack. researchgate.net For instance, in (3-methyl-4-nitrophenoxy)acetic acid, the LUMO energy is approximately -1.5 eV, which facilitates reactions with nucleophiles. The electron-withdrawing nature of the nitro group also influences the charge distribution across the entire molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies for a Related Compound, (3-Methyl-4-nitrophenoxy)acetic acid (Note: This data is illustrative and based on published findings for analogous compounds.)

| Orbital | Energy (eV) (Illustrative) |

|---|---|

| HOMO | ~ -7.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of the molecule's behavior, including its conformational flexibility and reaction pathways.

Conformational Analysis and Exploration of Potential Energy Surfaces

The butyric acid side chain of this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable conformations (lowest energy states) and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, thereby mapping the potential energy surface. Such studies are crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. While specific studies on this molecule are scarce, methods like molecular dynamics (MD) simulations can be employed to explore the conformational space. nih.govmdpi.com

Mechanistic Predictions for Chemical Reactions and Transformations

Computational chemistry can predict the most likely pathways for chemical reactions. mdpi.comarxiv.org For this compound, this could include reactions such as hydrolysis of the ether linkage or reduction of the nitro group. By calculating the energies of transition states and intermediates, a detailed reaction mechanism can be proposed. For example, the reduction of nitroaromatic compounds to their corresponding amines is a well-studied process that can be modeled computationally. acs.org Similarly, computational methods have been used to investigate the reaction mechanisms of related compounds, such as the reaction of nitroxyl (B88944) with thiols. nih.gov

In Silico Methodologies for Compound Design and Optimization

The insights gained from computational studies can be leveraged for the design and optimization of new compounds based on the this compound scaffold. nih.govnih.govresearchgate.netmdpi.com By modifying the structure in silico and recalculating the electronic and structural properties, it is possible to predict how these changes will affect the molecule's behavior. For example, adding or removing functional groups can alter the molecule's reactivity, solubility, and binding affinity to a biological target. biointerfaceresearch.com This rational design approach can significantly accelerate the discovery of new molecules with enhanced properties for various applications, from materials science to pharmaceuticals. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. For derivatives related to this compound, SAR analyses help in identifying the key molecular features responsible for their biological effects. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be derived from related compounds.

Key structural components of this compound that are often subjects of SAR studies include the nitrophenyl group, the ether linkage, and the butanoic acid chain. Modifications to these regions can significantly impact the compound's physicochemical properties and its interaction with biological targets. For instance, in the context of designing inhibitors for specific enzymes or receptors, the following modifications could be explored:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The nitro group at the para position is a strong electron-withdrawing group, which influences the electronic distribution of the entire molecule. Replacing the nitro group with other substituents (e.g., halogens, alkyl groups, or hydrogen bond donors/acceptors) can modulate the binding affinity and selectivity. For example, a study on glutaric acid amides, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, highlights the importance of the substituent on the phenyl ring for its molecular packing and hydrogen bonding capabilities. mdpi.com

Alteration of the Linker: The butoxy linker contributes to the molecule's flexibility and spatial orientation. Varying the length of the alkyl chain or introducing conformational constraints (e.g., double bonds or cyclic structures) can optimize the compound's fit within a binding pocket.

Modification of the Carboxylic Acid Group: The terminal carboxylic acid is a key feature, often involved in hydrogen bonding or salt bridge formation with target proteins. Esterification or conversion to an amide can alter the compound's polarity, membrane permeability, and binding mode.

A hypothetical SAR study on a series of this compound derivatives could yield data on how these structural changes affect a specific biological activity, as illustrated in the table below.

| Compound | R1 (Position 4 of Phenyl Ring) | Linker Chain Length | Terminal Group | Relative Activity (%) |

| 1 | NO2 | 4 | COOH | 100 |

| 2 | Cl | 4 | COOH | 85 |

| 3 | OCH3 | 4 | COOH | 70 |

| 4 | NO2 | 3 | COOH | 60 |

| 5 | NO2 | 4 | COOCH3 | 45 |

| 6 | NO2 | 4 | CONH2 | 75 |

This table is a hypothetical representation for illustrative purposes.

Virtual Screening Strategies for Identifying Novel Chemical Entities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For a scaffold like this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel chemical entities with desired biological activities.

Structure-Based Virtual Screening (SBVS):

In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds. This method relies on predicting the binding pose and affinity of each molecule within the target's binding site. For instance, in the search for novel antagonists for the TRPV4 ion channel, a structure-based virtual screening campaign was performed using molecular docking programs like Glide and GOLD. mdpi.com The top-ranked compounds were then subjected to more rigorous binding free energy calculations using methods like the Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) approach to refine the hit list. mdpi.com A similar strategy could be applied to a target of interest for this compound, where the compound itself or its derivatives are docked into the active site to predict their binding affinity.

Ligand-Based Virtual Screening (LBVS):

When the 3D structure of the target is unknown, LBVS can be utilized. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Pharmacophore modeling is a common LBVS technique where a set of essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is defined. This pharmacophore model is then used to screen compound libraries for molecules that match the model.

A typical workflow for a virtual screening cascade to identify novel inhibitors could involve the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening.

Initial Screening: High-throughput docking (for SBVS) or pharmacophore-based filtering (for LBVS) is used to rapidly screen the library and select a smaller subset of promising candidates.

Refinement of Hits: The initial hits are subjected to more accurate and computationally intensive methods, such as molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM/PBSA), to better predict their binding stability and affinity. nih.govsemanticscholar.orgmdpi.com

In Vitro Testing: The most promising candidates from the computational studies are then synthesized and tested experimentally to validate their biological activity. mdpi.com

The results of a virtual screening campaign can be summarized in a table that includes docking scores and predicted binding energies for the top-ranking compounds.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM-GBSA, kcal/mol) |

| Z1213735368 | - | - |

| Hit Compound 2 | -10.5 | -65.4 |

| Hit Compound 3 | -10.2 | -62.1 |

| Hit Compound 4 | -9.8 | -58.9 |

| This compound (Reference) | -8.5 | -50.2 |

This table includes hypothetical data for illustrative purposes, with compound Z1213735368 mentioned in a study as a hit from a virtual screen. mdpi.com

Through these computational and theoretical approaches, the potential of this compound as a lead compound or a molecular probe can be systematically explored and optimized, paving the way for the discovery of new and more effective therapeutic agents.

Applications and Emerging Research Trends of 4 4 Nitrophenoxy Butanoic Acid in Chemical Sciences

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

The structural features of 4-(4-nitrophenoxy)butanoic acid—namely the carboxylic acid handle for amide or ester formation, the aromatic ring amenable to substitution, and the nitro group which can be reduced to an amine—make it a valuable intermediate in multi-step organic syntheses.

While direct, large-scale applications of this compound itself in fine chemical production are not widely documented, the utility of structurally similar nitrophenylalkanoic acids is well-established, highlighting the synthetic potential of this class of compounds. For instance, a related isomer, 2-(4-nitrophenyl)butyric acid, serves as a crucial starting material in the synthesis of Indobufen, a pharmaceutical agent known for its anti-platelet aggregation properties. researchgate.netchemicalbook.com In this industrial process, the nitro group is a key functional handle that is later transformed to facilitate the creation of the final active molecule.

The general synthetic strategy often involves the modification of both the carboxylic acid and the nitro group. The nitro group can be readily reduced to an amine, which is a versatile precursor for a wide array of chemical transformations, including diazotization and amide bond formation. This dual functionality allows for the construction of diverse molecular frameworks, positioning compounds like this compound as valuable precursors for specialty chemicals where a phenyl ether linkage and a reactive side chain are required. Another analogous transformation involves the conversion of 4-(4-iodophenyl)butanoic acid into 4-(4-cyanophenyl)butanoic acid, demonstrating how the phenylbutanoic acid scaffold can be used to introduce other important functional groups. ambeed.com

The inherent reactivity of its functional groups makes this compound a promising building block for constructing more complex molecular architectures, including heterocyclic systems. The synthesis of Indobufen from 2-(4-nitrophenyl)butyric acid provides a clear example of this potential. researchgate.net The synthesis involves a cascade of reactions, including reduction of the nitro group followed by a condensation reaction to form a substituted isoindolinone, which is a key heterocyclic core in many biologically active molecules. researchgate.net

The strategic placement of the nitro group on the phenoxy moiety of this compound suggests its potential use in similar synthetic strategies. The nitro group activates the aromatic ring, potentially facilitating nucleophilic aromatic substitution reactions. More commonly, its reduction to an aniline (B41778) derivative provides a nucleophilic center that can be used to forge new rings. For example, intramolecular condensation between the aniline (derived from the nitro group) and an activated form of the butanoic acid chain could be envisioned as a pathway to nitrogen-containing heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Integration into Functional Material Systems

The nitroaromatic functional group is a well-known photoactive moiety. This feature, combined with the linker-like butoxy chain, has led to the exploration of derivatives of this compound in the development of "smart" materials that respond to external stimuli.

A closely related derivative, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is explicitly used as a photolabile linker, often referred to as a "hydroxyethyl photolinker," in solid-phase synthesis. chemicalbook.comscbt.com Photolabile linkers are molecules that can be cleaved upon exposure to light of a specific wavelength, typically UV light. This property is highly valuable for applications where controlled release of a molecule from a solid support or a surface is required. The cleavage mechanism in such nitroaromatic compounds generally involves a light-induced intramolecular redox reaction that leads to the fragmentation of the molecule.

The development of photoresponsive materials is a rapidly advancing field, with molecules like azobenzenes, spiropyrans, and diarylethenes being incorporated into polymers and hydrogels to create systems that change their properties—such as shape, color, or solubility—in response to light. mdpi.comrug.nlrsc.org The nitrophenoxy group in this compound and its derivatives fits within this paradigm. By incorporating this moiety into a polymer backbone or as a pendant group, it is conceivable to design materials that can degrade, release a payload (like a drug or a catalyst), or change their surface properties when irradiated.

Table 1: Properties of a Related Photolabile Linker

| Property | Value | Reference(s) |

|---|---|---|

| Compound Name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 175281-76-2 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₇NO₇ | sigmaaldrich.com |

| Molecular Weight | 299.28 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥98.0% (HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 163-166 °C | sigmaaldrich.comsigmaaldrich.com |

| Application | Photolabile cross-linking reagent for peptide synthesis | scbt.comsigmaaldrich.com |

Beyond light, chemical triggers can also be used to induce a response in functional materials. The structure of this compound is suitable for integration into systems designed for chemically triggered release. Research on conductive polymer films has shown that carboxylic acids, including butanoic acid, can trigger the release of dopant molecules from a polymer matrix. mdpi.com In that system, changes in pH or competitive binding induced by the carboxylic acid led to the release of the entrapped molecule. mdpi.com

Drawing an inference from this, this compound could be incorporated as a pendant group on a polymer. The carboxylic acid could act as a recognition site for a specific chemical trigger (e.g., a change in pH or the introduction of a specific ion). Alternatively, the ether linkage could be designed to be susceptible to cleavage by a specific chemical agent (e.g., a redox agent or an enzyme), leading to the release of the nitrophenol-containing fragment. Such systems are of interest for targeted drug delivery, where a therapeutic agent is released only when the material encounters a specific biochemical cue in the target tissue.

Contributions to Chemical Biology and Mechanistic Probing

The ability to link molecules together and release them under specific conditions makes compounds like this compound and its derivatives useful tools in chemical biology for probing complex biological systems.

The derivative 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is utilized as a cross-linking reagent. sigmaaldrich.comcelluars.com Cross-linkers are used to covalently connect interacting proteins, nucleic acids, or other biomolecules. By "freezing" these interactions, researchers can identify binding partners, map interaction surfaces, and gain insight into the three-dimensional structure of large biomolecular complexes. The photolabile nature of this particular cross-linker adds a layer of control, allowing the cross-link to be reversed with light, which can be useful for subsequent analysis, for example, by mass spectrometry.

Furthermore, such compounds are employed in biochemical research to study interactions with enzymes and proteins to better understand metabolic pathways. chemimpex.com By attaching this molecule to a known ligand, researchers can use the nitroaromatic group as a tag or a photo-cross-linking handle to identify the ligand's binding site within a protein. This type of mechanistic probing is fundamental to drug discovery and the elucidation of biological function.

Table 2: Summary of Applications for this compound and Related Structures

| Compound/Structural Class | Application | Mechanism/Role | Reference(s) |

|---|---|---|---|

| 2-(4-Nitrophenyl)butyric acid | Precursor for Indobufen (Fine Chemical) | Serves as a key starting material where the nitro group is chemically transformed to build a heterocyclic core. | researchgate.netchemicalbook.com |

| 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Photolabile Linker (Functional Material) | The nitroaromatic group facilitates light-induced cleavage for controlled release in solid-phase synthesis. | chemicalbook.comscbt.com |

| Butanoic Acid Analogues | Trigger for Release Systems | Acts as a chemical stimulus to induce the release of dopants from a polymer matrix. | mdpi.com |

| 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | Cross-linking Reagent (Chemical Biology) | Covalently links biomolecules to study their interactions and structures; photocleavable for controlled analysis. | sigmaaldrich.comchemimpex.com |

Utility in the Elucidation of Biological Pathways through Chemical Tools

The study of complex biological systems necessitates the development and application of precise chemical tools to probe and quantify specific molecules within intricate biological matrices. One of the cornerstones of quantitative analysis, particularly in mass spectrometry-based techniques, is the use of internal standards to ensure accuracy and reproducibility. mdpi.comresearchgate.netacs.orgscispace.com An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be added to a sample at a known concentration to correct for variations during sample preparation and analysis. researchgate.netscispace.com

While direct citations for the use of this compound as an internal standard in published biological studies are scarce, its chemical properties make it a plausible candidate for such applications. For a compound to serve as an effective internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS), it should exhibit similar ionization efficiency and chromatographic behavior to the analyte, yet have a different mass-to-charge ratio to be distinguishable. scispace.com The presence of the butanoic acid chain in this compound provides a handle for potential structural similarity to endogenous carboxylic acids, while the nitrophenoxy group offers a unique mass signature.

In the context of studying biological pathways, researchers often aim to quantify metabolites, lipids, or other small molecules. For instance, in the analysis of fatty acids or related signaling molecules, a structurally analogous carboxylic acid like this compound could theoretically be employed as an internal standard. Its utility would depend on the specific analyte being quantified and the complexity of the biological matrix. The selection of an appropriate internal standard is a critical step in method development for quantitative bioanalysis. nih.govmdpi.com

A key consideration for an internal standard is that it should not be naturally present in the biological sample being analyzed. The synthetic nature of this compound makes it highly unlikely to be found endogenously, thus fulfilling this important criterion.

Table 1: Potential Characteristics of this compound as an Internal Standard

| Property | Relevance as an Internal Standard |

| Unique Mass | The nitro group provides a distinct mass that can be easily differentiated from many endogenous molecules in mass spectrometry. |

| Chemical Handle | The carboxylic acid group allows for potential derivatization, if necessary for analysis, and provides a point of structural analogy to certain classes of biological molecules. |

| Synthetic Origin | Unlikely to be present in biological samples, avoiding interference with the measurement of endogenous analytes. |

| Structural Analogy | The phenoxybutanoic acid backbone could mimic the behavior of certain classes of xenobiotics or metabolites during extraction and chromatographic separation. |

Design of Reporter Molecules and Molecular Tags

The nitrophenyl group is a well-established functional motif in the design of reporter molecules and molecular tags due to its unique spectroscopic and photochemical properties. The presence of the nitro group can quench fluorescence of a nearby fluorophore through photoinduced electron transfer, a principle that has been exploited in the design of "profluorescent" probes that become fluorescent upon a specific chemical reaction. researchgate.net Furthermore, nitrophenyl derivatives are known to be photocleavable, meaning they can be cleaved from a molecule upon irradiation with light of a specific wavelength. nih.gov

This photocleavable property is particularly valuable in chemical biology for the controlled release of bioactive molecules or for the light-induced activation or deactivation of proteins. nih.gov The butanoic acid portion of this compound serves as a flexible linker that can be used to covalently attach the nitrophenoxy "tag" to a molecule of interest, such as a peptide, a protein, or another small molecule probe. scispace.com

For example, the carboxylic acid could be activated and coupled to an amine group on a target molecule. The resulting conjugate would carry the nitrophenoxy tag, which could then be used for several purposes:

Photocaging: A bioactive molecule could be rendered inactive by attachment to the nitrophenoxy tag. Irradiation with light would cleave the tag and release the active molecule with high spatial and temporal control.

Photoaffinity Labeling: The nitrophenyl group can be photochemically activated to form a reactive species that can covalently bind to nearby molecules, allowing for the identification of binding partners or the mapping of active sites in proteins.

Reporter Group: While not fluorescent itself, the nitrophenyl group has a strong UV absorbance that can be used for detection and quantification. Its presence can also be detected in mass spectrometry.

The design of such molecular tags and reporter molecules is a burgeoning area of chemical research, enabling the detailed study of cellular processes in real-time. The combination of a reactive handle (the carboxylic acid) and a functional reporter/photocleavable group (the nitrophenoxy moiety) in a single, relatively simple molecule like this compound makes it a potentially valuable building block in this field.

Table 2: Potential Applications of the Nitrophenoxy Moiety in Molecular Tag Design

| Application | Mechanism | Potential Role of this compound |

| Photocleavable Linker | Light-induced cleavage of the bond between the nitrophenyl group and the attached molecule. nih.gov | The butanoic acid allows for attachment to a target, creating a "caged" compound that can be activated by light. |

| Fluorescence Quenching | The nitro group can act as a quencher for a nearby fluorophore. researchgate.net | Could be incorporated into probes where the cleavage of the nitrophenoxy group leads to a fluorescent signal. |

| Mass Tag | The unique mass of the nitrophenoxy group can be used for identification in mass spectrometry-based proteomics or metabolomics. | The butanoic acid linker would facilitate the attachment of this mass tag to specific analytes. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-nitrophenoxy)butanoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution, where the nitro group activates the phenoxide for displacement by a butanoic acid derivative. A typical approach involves reacting 4-nitrophenol with 4-bromobutyric acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Optimization strategies include:

- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Microwave-Assisted Synthesis: Reduces reaction time and increases yield compared to conventional heating, as demonstrated for structurally similar compounds .

- Purification: Post-synthesis, recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensures purity, with NMR (¹H/¹³C) and FT-IR confirming structural integrity .

Advanced: How does the nitro group’s electronic effects influence the reactivity and biological activity of this compound compared to halogenated analogs?

Methodological Answer:

The nitro group is a strong electron-withdrawing substituent, which stabilizes the phenoxide intermediate and enhances electrophilic reactivity. Comparative studies with chloro-substituted analogs (e.g., 2,4-DB) reveal:

- Kinetic Analysis: Enzymatic assays (e.g., with AtGH3.15) show that nitro-substituted derivatives exhibit distinct binding affinities due to altered electron density at the phenoxy moiety .

- Biological Activity: Unlike chloro-substituted phenoxy acids (herbicidal via auxin mimicry), nitro derivatives may target alternative pathways. Computational docking studies (AutoDock Vina) can predict interactions with enzymes like cytochrome P450 .

- Stability Studies: Nitro groups may reduce photodegradation compared to chlorine, requiring controlled light conditions during bioassays .

Basic: What analytical techniques are critical for characterizing this compound and assessing purity?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) and detects byproducts .

- Spectroscopy:

- ¹H NMR (DMSO-d₆): Key signals include δ 8.2 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid).

- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Melting Point: Consistent m.p. (e.g., 165–170°C) verifies crystallinity, with deviations indicating impurities .

Advanced: How can conflicting data on the compound’s stability under varying pH conditions be systematically resolved?

Methodological Answer:

Discrepancies in stability studies often arise from buffer composition or temperature fluctuations. A robust approach includes:

- Controlled Degradation Studies: Incubate the compound in buffers (pH 2–12, 25–37°C) and monitor degradation via LC-MS. For example, nitro group reduction under acidic conditions may produce 4-aminophenoxy derivatives .

- Statistical Modeling: Multivariate analysis (e.g., ANOVA) identifies significant factors (pH, ionic strength) affecting stability .

- Reference Standards: Use certified reference materials (e.g., USP/EP standards) to calibrate assays and validate reproducibility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage: Store in amber glass vials at 2–8°C to minimize photodegradation and hydrolysis .

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .

Advanced: What strategies enhance the bioactivity of this compound through carboxylate group modification?

Methodological Answer:

- Esterification/Amidation: Convert the carboxylic acid to methyl esters or amides (e.g., using EDC/HOBt coupling) to improve membrane permeability. For example, ethyl 4-(acetyloxy)butanoate derivatives show enhanced bioavailability .

- Prodrug Design: Link the acid to bioreversible groups (e.g., tert-butoxycarbonyl) for targeted release in physiological environments .

- Biological Testing: Assess modified derivatives in cell-based assays (e.g., cytotoxicity in cancer lines) and compare IC₅₀ values to unmodified compounds .

Basic: How can researchers validate the herbicidal potential of this compound using model plant systems?

Methodological Answer:

- Model Organisms: Use Arabidopsis thaliana or Lemna minor for auxin-response assays. Monitor root elongation inhibition or leaf curling, as seen in 2,4-DB studies .

- Dose-Response Curves: Apply concentrations (0.1–10 mM) and quantify effects using ImageJ analysis of growth parameters .

- Enzyme Assays: Test inhibition of auxin-amido synthetases (e.g., AtGH3.15) via HPLC-based kinetic measurements .

Advanced: What computational tools predict the environmental fate and toxicity of this compound?

Methodological Answer:

- QSAR Models: Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .